2-Quinazolin-4-ylsulfanylacetohydrazide
Description
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-14-9(15)5-16-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBFTNSNWSPCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Construction via Anthranilic Acid Acylation
The foundational step in synthesizing 2-quinazolin-4-ylsulfanylacetohydrazide involves constructing the quinazoline ring system. A widely employed method adapts the acylation of anthranilic acid with acyl chlorides, followed by cyclization with acetic anhydride . For instance, anthranilic acid reacts with 3-chloropropionyl chloride to form N-acyl anthranilic acid, which undergoes ring closure under acetic anhydride to yield 2-(3-chloropropyl)-4H-benzo[d] oxazin-4-one . This intermediate serves as a precursor for subsequent functionalization.
Key Reaction Parameters
Hydrazide Side Chain Incorporation via Alkylation
The acetohydrazide moiety is introduced by alkylating 2-mercaptoquinazolin-4-one with bromoacetylhydrazide. This reaction proceeds via a thiolate intermediate attacking the electrophilic carbon of bromoacetylhydrazide:
Synthetic Conditions
One-Pot Tandem Synthesis from Isatoic Anhydride
An alternative route utilizes isatoic anhydride as a starting material. Condensation with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) forms the quinazoline core while simultaneously introducing the sulfanylacetohydrazide group :
Advantages
Comparative Analysis of Methodologies
Critical Observations
-
The anthranilic acid route offers higher yields but requires multi-step purification .
-
Tandem synthesis simplifies the process but struggles with byproduct formation .
Challenges and Optimization Strategies
a. Side Reactions
-
Oxidation of Thiols : Add antioxidants like ascorbic acid or conduct reactions under nitrogen .
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Hydrazide Hydrolysis : Use anhydrous solvents and minimize exposure to moisture .
b. Scalability
Chemical Reactions Analysis
Types of Reactions
2-Quinazolin-4-ylsulfanylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-Quinazolin-4-ylsulfanylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Quinazolin-4-ylsulfanylacetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Chloro substituents (e.g., 7-chloro-4-hydrazinylquinoline in ) increase lipophilicity and antimicrobial potency . Benzylidene groups (e.g., ) introduce steric bulk, reducing metabolic degradation .
- Therapeutic Potential: The target compound’s hydrazide group is a promising scaffold for developing metal-chelating agents targeting metalloenzymes .
Q & A
Basic Research Question
- NMR : H and C NMR confirm hydrazide (-NH-NH) and thioether (-S-) linkages. Aromatic protons in quinazoline appear as multiplet signals at δ 7.2–8.5 ppm .
- IR : Stretch frequencies at ~3200 cm (N-H), ~1650 cm (C=O), and ~650 cm (C-S) validate functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]) confirm molecular weight, while fragmentation patterns identify substituent stability .
How do reaction mechanisms differ when modifying the quinazoline core with electron-withdrawing vs. electron-donating groups?
Advanced Research Question
- Electron-withdrawing groups (e.g., -NO, -Cl) : Increase electrophilicity at the sulfur atom, accelerating nucleophilic attack by hydrazide. However, steric hindrance from bulky substituents may reduce yields .
- Electron-donating groups (e.g., -OCH) : Stabilize intermediates but may promote side reactions like oxidation of the thioether group .
Methodology : Use DFT calculations to map electron density distribution and predict reactive sites .
How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antimicrobial efficacy)?
Advanced Research Question
- Structural factors : Substituents at the quinazoline 2-position significantly alter bioactivity. For example, 4-fluorophenyl derivatives show higher cytotoxicity but lower antimicrobial activity compared to 4-methylphenyl analogs .
- Assay conditions : Varying pH or serum content in cell cultures may destabilize the hydrazide moiety, affecting results .
Validation : Cross-test compounds in standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) under controlled conditions .
What computational tools are effective for predicting the binding affinity of this compound to biological targets?
Advanced Research Question
- Molecular docking : Software like AutoDock Vina identifies potential interactions with kinases (e.g., casein kinase 2) or DNA topoisomerases .
- MD simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonds with hydrazide NH groups .
Data limitation : Experimental validation (e.g., SPR or ITC) is required to confirm computational predictions .
What safety protocols are essential when handling this compound in the lab?
Basic Research Question
- PPE : Gloves and goggles mandatory; avoid skin contact (GHS H315/H319) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of ethanol/acetic acid vapors .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How does solvent choice impact the regioselectivity of sulfanylacetohydrazide reactions?
Basic Research Question
- Polar aprotic solvents (e.g., DMF) : Favor S-alkylation over N-alkylation due to stronger solvation of nucleophilic nitrogen .
- Protic solvents (e.g., ethanol) : May protonate the hydrazide nitrogen, reducing nucleophilicity and shifting selectivity toward sulfur .
Optimization : Screen solvents using small-scale reactions monitored by H NMR .
What strategies minimize byproduct formation during hydrazide coupling reactions?
Advanced Research Question
- Temperature control : Maintain <80°C to prevent hydrazide decomposition .
- Stoichiometry : Use 1.2–1.5 equivalents of isatin or aldehyde derivatives to drive reactions to completion .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts .
How can structural modifications enhance the metabolic stability of this compound derivatives?
Advanced Research Question
- Fluorination : Introduce -CF or -F groups to block CYP450-mediated oxidation .
- Methylation : Shield hydrazide NH groups with methyl substituents to reduce hydrolysis .
Validation : Perform microsomal stability assays and compare half-lives .
What statistical methods are recommended for analyzing dose-response data in biological studies?
Advanced Research Question
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC/EC .
- ANOVA : Identify significant differences between substituent groups using Tukey’s post hoc test .
Reproducibility : Triplicate experiments with independent batches minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
